Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-
Brand Name: Vulcanchem
CAS No.: 68201-77-4
VCID: VC18447809
InChI: InChI=1S/C18H13N5O3/c24-18-10-8-15(9-11-18)20-19-13-4-6-14(7-5-13)21-22-16-2-1-3-17(12-16)23(25)26/h1-12,24H
SMILES:
Molecular Formula: C18H13N5O3
Molecular Weight: 347.3 g/mol

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-

CAS No.: 68201-77-4

Cat. No.: VC18447809

Molecular Formula: C18H13N5O3

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- - 68201-77-4

Specification

CAS No. 68201-77-4
Molecular Formula C18H13N5O3
Molecular Weight 347.3 g/mol
IUPAC Name 4-[[4-[(3-nitrophenyl)diazenyl]phenyl]diazenyl]phenol
Standard InChI InChI=1S/C18H13N5O3/c24-18-10-8-15(9-11-18)20-19-13-4-6-14(7-5-13)21-22-16-2-1-3-17(12-16)23(25)26/h1-12,24H
Standard InChI Key HFFLNPOQMNVCOC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O

Introduction

Chemical Structure and Molecular Characteristics

Stereochemical and Electronic Features

  • Stereochemistry: The molecule is achiral, with no defined stereocenters, but contains two E/Z centers at the azo linkages .

  • Electronic Properties: The nitro group acts as a strong electron-withdrawing group, while the phenol moiety donates electrons, creating a push-pull system that enhances light absorption in the visible spectrum.

PropertyValueSource
Molecular FormulaC₁₈H₁₃N₅O₃
Molecular Weight347.3 g/mol
CAS Registry Number68201-77-4
EINECS Number269-237-7

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step diazotization and coupling process:

  • Diazotization: Aniline derivatives are treated with nitrous acid (HNO₂) at 0–5°C to form diazonium salts.

  • Azo Coupling: The diazonium salt reacts with phenol under alkaline conditions (pH 8–10) to form the azo linkage. For meta-substituted derivatives like this compound, the nitro group is introduced via nitration prior to coupling.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (typically >85%) and purity. Key parameters include:

  • Temperature control (<10°C) to prevent diazonium salt decomposition.

  • pH monitoring to ensure coupling efficiency.

  • Automated purification systems using column chromatography or crystallization.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to hydrophobic aromatic regions.

  • Stability: Decomposes above 250°C, with photodegradation observed under UV light due to azo bond cleavage.

Spectroscopic Data

  • UV-Vis Absorption: λₘₐₐ ≈ 480 nm (orange-red color), attributed to π→π* transitions in the conjugated system.

  • IR Spectroscopy: Peaks at 1600 cm⁻¹ (C=C aromatic), 1520 cm⁻¹ (N=N stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch).

Applications and Research Findings

Dye and Pigment Industry

The compound’s intense coloration makes it suitable for:

  • Textile Dyes: Used in polyamide and polyester fabrics due to high wash-fastness.

  • Inkjet Inks: Provides vibrancy in commercial printing applications.

Biomedical Research

  • Histological Staining: Binds to amyloid proteins in Alzheimer’s disease research, enabling visualization under microscopy.

  • Antimicrobial Studies: Nitro groups confer mild bacteriostatic activity against Gram-positive bacteria.

Materials Science

  • Nonlinear Optical Materials: The conjugated system enhances second-harmonic generation (SHG) for laser applications.

  • Sensors: Nitro group redox activity enables detection of heavy metals in environmental samples.

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